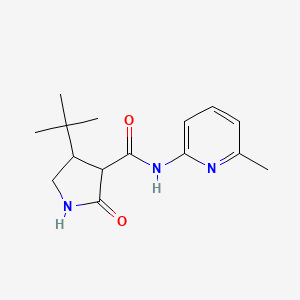![molecular formula C17H12F2N4O B6430210 1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea CAS No. 2097900-47-3](/img/structure/B6430210.png)
1-{[2,4'-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2,4’-Bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea is a versatile chemical compound with a complex molecular structure. It contains both aromatic (2,4’-bipyridine and 2,6-difluorophenyl groups) and aliphatic (methylene group) characteristics, making it a subject of interest in various scientific research fields
准备方法
The synthesis of 1-{[2,4’-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea involves several steps, typically starting with the preparation of the bipyridine derivative. Common synthetic routes include:
Suzuki Coupling: This method involves the coupling of halogenated pyridine derivatives with boronic acids in the presence of a palladium catalyst.
Stille Coupling: This reaction uses organotin compounds and halogenated pyridines, also catalyzed by palladium.
Negishi Coupling: This method involves the use of organozinc compounds with halogenated pyridines.
Industrial production methods often involve scaling up these reactions under controlled conditions to ensure high yield and purity. Reaction conditions typically include inert atmospheres, specific temperature ranges, and the use of solvents like dimethylformamide or tetrahydrofuran.
化学反应分析
1-{[2,4’-Bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized bipyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced bipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include the use of catalysts (e.g., palladium, platinum), specific solvents (e.g., ethanol, acetonitrile), and controlled temperatures (e.g., 25-100°C). Major products formed from these reactions include various bipyridine derivatives with modified functional groups.
科学研究应用
1-{[2,4’-Bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea has numerous applications in scientific research:
Supramolecular Chemistry: It acts as a chelating agent, forming strong bonds with metal ions, which is useful in designing coordination complexes with specific properties.
Medicinal Chemistry: Urea derivatives, including this compound, have potential biological activities.
Material Science: The compound’s aromatic and aliphatic groups make it useful in designing new materials with unique properties.
作用机制
The mechanism of action of 1-{[2,4’-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea involves its interaction with molecular targets through its bipyridine and difluorophenyl groups. These interactions can influence various molecular pathways, particularly those involving metal ion coordination and electron transfer processes .
相似化合物的比较
1-{[2,4’-Bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea can be compared with other bipyridine derivatives:
2,2’-Bipyridine: A well-known chelating agent used in coordination chemistry.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound.
3,4’-Bipyridine: Derivatives like inamrinone and milrinone are used in treating congestive heart failure.
The uniqueness of 1-{[2,4’-bipyridine]-5-yl}-3-(2,6-difluorophenyl)urea lies in its specific combination of bipyridine and difluorophenyl groups, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
1-(2,6-difluorophenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O/c18-13-2-1-3-14(19)16(13)23-17(24)22-12-4-5-15(21-10-12)11-6-8-20-9-7-11/h1-10H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZPUJQQQDYUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6430132.png)
![6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B6430146.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B6430153.png)


![3-{[1-(3,4-dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430185.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine](/img/structure/B6430188.png)
![4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6430189.png)
![1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6430201.png)
![3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B6430204.png)
![1-[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430226.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide](/img/structure/B6430234.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6430235.png)
![(2E)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B6430237.png)
